REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][C:4]([C:7]2[CH:11]=[N:10][NH:9][C:8]=2[C:12]2[CH:29]=[CH:28][C:15]([O:16][CH2:17][C:18]3[CH:27]=[CH:26][C:25]4[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=4)[N:19]=3)=[CH:14][CH:13]=2)=[CH:3][CH:2]=1.[F:30][C:31]([F:35])([F:34])[CH2:32]I.C(=O)([O-])[O-].[Cs+].[Cs+]>CN(C)C=O.O>[N:1]1[CH:2]=[CH:3][C:4]([C:7]2[C:8]([C:12]3[CH:13]=[CH:14][C:15]([O:16][CH2:17][C:18]4[CH:27]=[CH:26][C:25]5[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=5)[N:19]=4)=[CH:28][CH:29]=3)=[N:9][N:10]([CH2:32][C:31]([F:35])([F:34])[F:30])[CH:11]=2)=[CH:5][CH:6]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
26.5 g
|
Type
|
reactant
|
Smiles
|
N1=CC=C(C=C1)C1=C(NN=C1)C1=CC=C(OCC2=NC3=CC=CC=C3C=C2)C=C1
|
Name
|
|
Quantity
|
21 mL
|
Type
|
reactant
|
Smiles
|
FC(CI)(F)F
|
Name
|
cesium carbonate
|
Quantity
|
68.3 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
140 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted 3× methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification via flash chromatography
|
Type
|
WASH
|
Details
|
eluting with 5% methanol/70% ethyl acetate/hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=C(C=C1)C=1C(=NN(C1)CC(F)(F)F)C1=CC=C(OCC2=NC3=CC=CC=C3C=C2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.85 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |